Molecular Weight and Lipophilicity Shift Relative to Unsubstituted Analog
The target compound exhibits a molecular weight of 347.8 g/mol and an XLogP3-AA of 2.2, compared to the unsubstituted analog N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzenesulfonamide with a molecular weight of 295.36 g/mol and XLogP3-AA of 1.5 [1][2]. This represents a molecular weight increase of 52.44 g/mol (17.7%) and an XLogP increase of 0.7 log units, indicating greater lipophilicity.
| Evidence Dimension | Computed XLogP3-AA (Lipophilicity) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.2 |
| Comparator Or Baseline | N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzenesulfonamide (CAS 1795441-96-1); XLogP3-AA = 1.5 |
| Quantified Difference | +0.7 log units (46.7% increase) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
A 0.7 log unit increase in XLogP can substantially alter membrane permeability, plasma protein binding, and tissue distribution, which are critical parameters for both chemical probe design and lead optimization in drug discovery.
- [1] PubChem Compound Summary for CID 76146132, 3-chloro-4-fluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzenesulfonamide. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary for CID 76146116, N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzenesulfonamide. National Center for Biotechnology Information (2026). View Source
